molecular formula C21H16O4 B5822013 3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B5822013
M. Wt: 332.3 g/mol
InChI Key: PEOPXQPKSGPAES-UHFFFAOYSA-N
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Description

3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H16O4 and a molecular weight of 332.359 g/mol . This compound is part of the benzo[c]chromen-6-one family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 4-methoxybenzyl alcohol with 6H-benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a phosphodiesterase inhibitor, which could explain its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

  • 3-[(4-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
  • 3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
  • 3-[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique methoxybenzyl group in this compound contributes to its distinct reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-15-8-6-14(7-9-15)13-24-16-10-11-18-17-4-2-3-5-19(17)21(22)25-20(18)12-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOPXQPKSGPAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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